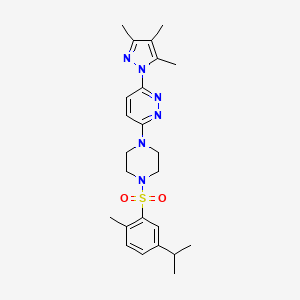

3-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O2S/c1-16(2)21-8-7-17(3)22(15-21)33(31,32)29-13-11-28(12-14-29)23-9-10-24(26-25-23)30-20(6)18(4)19(5)27-30/h7-10,15-16H,11-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVYZCWMIPQYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrazole groups through nucleophilic substitution reactions. The sulfonyl group is often introduced via sulfonation reactions using reagents like sulfonyl chlorides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and pyrazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (RN: 1013757-17-9) . Key differences include:

- Phenylsulfonyl group : The target compound’s 5-isopropyl-2-methylphenyl group introduces steric bulk and lipophilicity, whereas the analogue’s 2,4-difluorophenyl group is smaller and electron-withdrawing. Fluorine atoms enhance metabolic stability and may increase binding affinity to hydrophobic enzyme pockets.

- Pyrazole substituents : The target compound’s 3,4,5-trimethylpyrazole increases steric hindrance compared to the analogue’s 3-methylpyrazole. This could reduce off-target interactions but may also limit solubility.

Pharmacological and Physicochemical Properties

A comparative analysis of key properties is summarized below:

Structure-Activity Relationship (SAR) Insights

- Sulfonyl vs. Ether Linkages: The sulfonyl group in the target compound and its difluorophenyl analogue facilitates strong hydrogen bonding with target proteins, unlike the ether-linked 4-chlorophenoxypropyl group in the chloro-pyridazine derivative .

- In contrast, the 3-methylpyrazole in the difluorophenyl analogue offers a balance between potency and bioavailability .

- Electron-Withdrawing Groups : Fluorine in the analogue improves metabolic stability and may enhance CNS penetration, whereas the target compound’s isopropyl group prioritizes peripheral target engagement .

Research Findings and Implications

- Antimicrobial Potential: Pyridazine derivatives with piperazinyl-sulfonyl groups show promise against bacterial targets (e.g., Staphylococcus aureus), though the target compound’s bulky substituents may require formulation optimization to improve solubility .

- Kinase Inhibition : The difluorophenyl analogue’s fluorine atoms correlate with kinase inhibitory activity, suggesting the target compound could be repurposed for oncology applications with structural tweaks .

- Metabolic Stability : The isopropyl group in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life compared to smaller analogues .

Biological Activity

The compound 3-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 440.6 g/mol. The structural complexity arises from the incorporation of a sulfonamide group, a piperazine moiety, and a pyridazine ring, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N6O2S |

| Molecular Weight | 440.6 g/mol |

| CAS Number | 1013819-10-7 |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. In particular, studies have shown that similar compounds can effectively target BRAF(V600E), a common mutation in melanoma, and other kinases involved in cancer progression .

Case Study:

In vitro assays demonstrated that derivatives with similar structures to our compound inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis. The mechanism involves the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

Research Findings:

In experimental models, compounds with similar structural features have been reported to significantly reduce inflammation markers in LPS-stimulated macrophages . The inhibition of these markers suggests that the compound may be beneficial in treating chronic inflammatory diseases.

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. Compounds structurally related to the target molecule have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Experimental Data:

A study reported that certain pyrazole derivatives inhibited bacterial growth by disrupting cell membrane integrity, leading to leakage of cellular contents and eventual cell lysis . This mechanism highlights the potential of the compound as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the pyrazole and piperazine rings can enhance potency and selectivity against targeted biological pathways.

Key Modifications:

- Substituents on Pyrazole: The presence of electron-donating groups may enhance binding affinity to targets.

- Piperazine Modifications: Alterations can affect receptor selectivity and pharmacokinetic properties.

- Sulfonamide Group: This moiety is integral for biological activity; variations can lead to changes in solubility and bioavailability.

Q & A

Q. What are the critical steps in synthesizing 3-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine?

- Methodological Answer : Synthesis typically involves:

Sulfonylation : Reacting 5-isopropyl-2-methylphenyl sulfonyl chloride with piperazine under basic conditions (e.g., NaH in DMF) to form the sulfonyl-piperazine intermediate .

Core Coupling : Attaching the pyridazine core via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Pyrazole Functionalization : Introducing the 3,4,5-trimethylpyrazole group using regioselective alkylation or click chemistry .

Key considerations include solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (60–100°C) to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C26H28N6O2S) .

- HPLC-PDA : Assesses purity (>95% required for biological assays) .

- X-ray Crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions .

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer : Apply Design of Experiments (DOE) principles:

- Factor Screening : Test variables like temperature, solvent polarity, and catalyst loading (e.g., Pd catalysts for coupling reactions) .

- Response Surface Methodology : Optimize conditions using central composite designs to maximize yield while minimizing byproducts .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity or biological interactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonyl-piperazine’s electron-withdrawing effects and pyridazine’s aromaticity .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinase targets) to identify key residues for interaction .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

-

Comparative SAR Analysis : Compare structural analogs (Table 1) to isolate substituent effects (e.g., trimethylpyrazole vs. phenyl groups) .

-

Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) .

-

Target Profiling : Use high-throughput screening (HTS) against panels of receptors/enzymes to confirm selectivity .

Table 1 : Structural analogs and activity trends

Compound Key Substituents Reported Activity Target Compound 3,4,5-Trimethylpyrazole Kinase inhibition 6H-pyrrolo[3,4-d]pyridazine Pyrrole-pyridazine fusion Antinociceptive effects 4-Benzoylpiperidine Benzoyl-piperidine Analgesic properties

Q. What strategies enhance the compound’s selectivity for specific biological targets?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl to modulate binding affinity .

- Fragment-Based Drug Design : Identify critical pharmacophores via X-ray co-crystallography with target proteins .

- Prodrug Modifications : Introduce hydrolyzable groups (e.g., esters) to improve tissue specificity .

Q. How can researchers address solubility challenges in in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water gradients (≤1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for stable dispersion .

- Salt Formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .

Data Contradiction Analysis

Q. What experimental controls are critical when comparing bioactivity across studies?

- Methodological Answer :

- Internal Standards : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity data .

- Cell Line Authentication : Use STR profiling to confirm genetic consistency in cellular models .

- Replication : Perform triplicate experiments with independent compound batches to rule out synthesis variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.